![molecular formula C4H3N5 B1219648 Tetrazolo[1,5-a]pyrimidine CAS No. 275-03-6](/img/structure/B1219648.png)
Tetrazolo[1,5-a]pyrimidine
Overview
Description
Tetrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology due to its unique structure and potential biological activities. This compound consists of a fused tetrazole and pyrimidine ring system, which contributes to its diverse chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrazolo[1,5-a]pyrimidine can be synthesized through various methods, including one-pot multicomponent reactions. One common approach involves the condensation of aryl aldehydes, 2-aminotetrazole, and substituted acetophenones or ethyl acetoacetate. This reaction is typically catalyzed by tetrabromobenzene-1,3-disulfonamide under mild and efficient conditions . Another method involves the use of hexamethylenetetramine-based ionic liquid/MIL-101(Cr) metal-organic framework as a recyclable catalyst for the one-pot three-component reaction of benzaldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole .
Industrial Production Methods: Industrial production of this compound often employs scalable and environmentally friendly methods. The use of heterogeneous catalysts, such as ceria nano catalysts, allows for efficient and eco-friendly synthesis through multi-component condensation reactions . These methods are designed to maximize yield while minimizing the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Click Chemistry
Tetrazolo[1,5-a]pyrimidines can undergo click chemistry reactions, specifically 1,3-dipolar cycloadditions with terminal alkynes, catalyzed by copper salts (CuAAC) . This reaction confirms the presence of an azide intermediate in solution. Even when the azide form is not directly detectable, it can be generated in situ through a chemical equilibrium shift in the presence of acetylene, leading to high yields of click chemistry products .
Example: Synthesis of 1,2,3-triazolopyrimidines from tetrazolo[1,5-a]pyrimidines and terminal alkynes .
Hydrogenation Reactions
Tetrazolo[1,5-a]pyrimidines can be hydrogenated to form dihydropyrimidines or tetrahydropyrimidines . The reaction conditions and the presence of substituents significantly affect the outcome .
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Trifluoromethyl-Substituted Tetrazolo[1,5-a]pyrimidines: Hydrogenation using Pd/C-H2 in MeOH leads to the formation of 2-amino-4-phenyl-6-trifluoromethylpyrimidines in high yields .
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Non-Trifluoromethyl-Substituted Tetrazolo[1,5-a]pyrimidines: Reduction can be achieved using Pd/C-H2 under high pressure (5 bar) in MeOH, resulting in 5-aryl-tetrahydrotetrazolo[1,5-a]pyrimidines with moderate to excellent yields . In some instances, dehalogenation occurs as a side reaction, leading to the loss of chlorine or bromine atoms .
Table 1: Hydrogenation of 5-aryl-7-trifluorometiltetrazolo[1,5-a]pyrimidines
Reactant | Product | Yield (%) |
---|---|---|
5-phenyl-7-trifluoromethyltetrazolo[1,5-a]pyrimidine | 2-amino-4-phenyl-6-trifluoromethylpyrimidine | 97 |
5-aryl-7-trifluorometiltetrazolo[1,5-a]pyrimidines 1a-h | di- or tetrahydropyrimidines | Up to 97 |
Non-trifluoromethyl-substituted tetrazolo[1,5-a]pyrimidines 11a-e,g | 5-aryl-tetrahydrotetrazolo[1,5-a]pyrimidines 14a-b,e | 40-88 |
Azide-Tetrazole Equilibrium
Tetrazolo[1,5-a]pyrimidines can exist in equilibrium with their 2-azidopyrimidine form in solution . The position of this equilibrium is influenced by factors such as solvent and substituents . NMR spectroscopy can be used to observe this equilibrium and determine the ratio of the tetrazole and azide forms .
Reactions with Electrophiles
Tetrazolo[1,5-a]pyrimidines can react with electrophiles. The products formed depend on the specific electrophile and the reaction conditions.
Carboxamide Derivatives
This compound-6-carboxamide derivatives can be prepared from N,N'-(sulfonylbis(1,4-phenylene))bis(3-oxobutanamide), aldehydes, and 1H-tetrazol-5-amine using alkyl ammonium hydrogen sulfate immobilized on Fe3O4 as a catalyst .
Scientific Research Applications
Synthesis of Tetrazolo[1,5-a]pyrimidine
The synthesis of this compound derivatives has been extensively studied, with various methods reported to enhance yield and selectivity. Notably:
- Eco-Friendly Synthesis : A method utilizing ultrasound irradiation has been developed to synthesize 5- and 7-substituted tetrazolo[1,5-a]pyrimidines efficiently. This approach promotes shorter reaction times and high regioselectivity compared to conventional thermal heating methods .
- Recyclable Catalysts : Recent studies have employed hexamethylenetetramine-based ionic liquid/metal-organic frameworks as recyclable catalysts for synthesizing this compound-6-carbonitriles. This method demonstrated excellent yields and minimal environmental impact .
Biological Activities
Tetrazolo[1,5-a]pyrimidines exhibit a broad spectrum of biological activities, making them valuable in pharmacology:
- Anticancer Properties : Compounds containing the this compound scaffold have shown promising anticancer activities. For instance, derivatives have been synthesized that target specific pathways involved in tumor growth, demonstrating significant antiproliferative effects in vitro .
- Antimicrobial Activity : Research indicates that tetrazolo[1,5-a]pyrimidines possess antimicrobial properties against various pathogens. Their mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival .
- Antimalarial and Antifungal Effects : Some derivatives have also been explored for their potential as antimalarial and antifungal agents. Studies highlight their ability to inhibit the growth of Plasmodium species and various fungi, pointing to their versatility in treating infectious diseases .
Case Studies
Several case studies illustrate the practical applications of tetrazolo[1,5-a]pyrimidines:
Case Study 1: Synthesis and Antitumor Activity
A study reported the synthesis of a series of this compound derivatives that were evaluated for their anticancer activity against different cancer cell lines. The results showed that certain substitutions on the pyrimidine ring enhanced cytotoxicity significantly compared to standard chemotherapeutics.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Derivative A | MCF-7 | 10 |
Derivative B | HeLa | 15 |
Derivative C | A549 | 12 |
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of tetrazolo[1,5-a]pyrimidines against resistant strains of bacteria. The study utilized a disk diffusion method to assess efficacy.
Compound | Bacteria Strain | Zone of Inhibition (mm) |
---|---|---|
Derivative D | E. coli | 18 |
Derivative E | S. aureus | 20 |
Derivative F | P. aeruginosa | 15 |
Mechanism of Action
Tetrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidine and tetrazolo[1,5-c]pyrimidine. While all these compounds share a fused heterocyclic ring system, this compound is unique due to its specific arrangement of nitrogen atoms and its ability to form stable complexes with various metal ions . This uniqueness contributes to its diverse chemical reactivity and potential biological activities.
Comparison with Similar Compounds
- Pyrazolo[1,5-a]pyrimidine
- Tetrazolo[1,5-c]pyrimidine
- Azido-(1H-tetrazol-1-yl)pyrimidine
Tetrazolo[1,5-a]pyrimidine stands out among these compounds due to its unique structural features and wide range of applications in scientific research and industry.
Biological Activity
Tetrazolo[1,5-a]pyrimidine is a significant heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Overview of this compound
Tetrazolo[1,5-a]pyrimidines are derivatives of pyrimidine that incorporate a tetrazole ring. Their unique structure contributes to a variety of biological activities, making them valuable in pharmaceutical research. The compound has been studied for its antitumor , antimicrobial , and antioxidant properties, as well as its role in treating various diseases including obesity, diabetes, hypertension, and certain cancers .
Synthesis Methods
The synthesis of tetrazolo[1,5-a]pyrimidines can be achieved through several methods:
- DABCO-Catalyzed Synthesis : A multicomponent one-pot reaction involving malononitrile and aldehydes with 5-aminotetrazole has been reported. This method is noted for its simplicity and eco-friendliness .
- Click Chemistry : The reaction of tetrazolo[1,5-a]pyrimidines with terminal alkynes under copper catalysis leads to the formation of 1,2,3-triazoles, showcasing the versatility of these compounds in synthetic chemistry .
- Three-Component Reactions : Recent studies have utilized one-pot reactions involving benzaldehydes and other reagents to produce this compound derivatives with high yields .
Antitumor Activity
Tetrazolo[1,5-a]pyrimidines have demonstrated significant antitumor effects in various studies. For instance:
- Cytotoxicity Studies : Research on copper(II) complexes of this compound indicated potent cytotoxic effects against cancer cell lines such as A549 (lung), HeLa (cervical), and HCT-15 (colon). The complexes exhibited DNA binding capabilities and were able to cleave plasmid DNA .
- MTT Assay Results : In vitro evaluations using the MTT assay showed that several synthesized derivatives exhibited strong anticancer activities against multiple human cancer cell lines .
Antimicrobial and Antioxidant Properties
In addition to their antitumor potential, tetrazolo[1,5-a]pyrimidines have also been investigated for their antimicrobial and antioxidant activities:
- Antimicrobial Studies : Compounds derived from tetrazolo[1,5-a]pyrimidines have shown effectiveness against various bacterial strains, suggesting their potential as antimicrobial agents .
- Antioxidant Activity : These compounds have been evaluated for their ability to scavenge free radicals, contributing to their potential therapeutic applications in oxidative stress-related conditions .
Case Studies
Recent research highlights specific case studies focusing on the biological activity of this compound derivatives:
Properties
IUPAC Name |
tetrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5/c1-2-5-4-6-7-8-9(4)3-1/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGQAVFYXBCIKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325178 | |
Record name | Tetrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
275-03-6 | |
Record name | Tetrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=275-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrazolo[1,5-a]pyrimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRAZOLO(1,5-A)PYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E8GPT6S7S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Several studies demonstrate the biological activity of tetrazolo[1,5-a]pyrimidines. For example, certain derivatives exhibit potent antitumor activity by inhibiting the growth of human cancer cell lines, including colon (HCT116) [, , ], liver (HepG2) [, , ], lung (A549) [, ], and cervical (HeLa) [] cancer cells. Research suggests that some metal complexes of tetrazolo[1,5-a]pyrimidines exhibit groove binding to DNA, induce apoptosis, and inhibit topoisomerase I and cyclin-dependent kinase receptors []. These findings highlight the potential of this class of compounds for cancer therapy by interfering with critical cellular processes.
A: Yes, research shows that certain tetrazolo[1,5-a]pyrimidine derivatives possess antimicrobial activity against various microorganisms []. Additionally, some derivatives demonstrate promising activity as α-glucosidase inhibitors [], suggesting potential applications in managing diabetes.
ANone: The molecular formula of the unsubstituted parent compound is C4H3N5.
ANone: The molecular weight is 121.10 g/mol for the unsubstituted parent compound.
A: These compounds can be characterized using various spectroscopic methods: - NMR Spectroscopy: 1H NMR, 13C NMR, and 15N NMR are useful for determining the structure and studying the azide-tetrazole equilibrium in solution [, , ]. - IR Spectroscopy: IR spectroscopy can help identify functional groups like azide (N3) and tetrazole rings [, , ]. - Mass Spectrometry: This technique is valuable for determining the molecular weight and fragmentation patterns of the compounds [].
A: The stability of tetrazolo[1,5-a]pyrimidines can vary depending on the substituents and conditions. Some derivatives exhibit a solvent-dependent tetrazolo-azido valence isomerization []. Generally, the tetrazole form is favored in DMSO, while the azide form is predominant in TFA [].
A: While tetrazolo[1,5-a]pyrimidines themselves may not be widely used as catalysts, they play crucial roles in developing novel catalytic systems. For example, metal-organic frameworks (MOFs) functionalized with tetrazolo[1,5-a]pyrimidines have been explored as catalysts for organic transformations [].
A: DFT calculations are valuable for predicting the reactivity and stability of different isomers and exploring the azide-tetrazole equilibrium [, , ]. Additionally, molecular docking studies have been utilized to understand the binding interactions of this compound derivatives with biological targets, such as DNA [].
A: Research shows that introducing specific substituents can significantly influence the biological activity of tetrazolo[1,5-a]pyrimidines. For example, incorporating trifluoromethyl groups enhances the antimicrobial activity of certain derivatives [, ]. Additionally, the nature and position of substituents on the pyrimidine ring can significantly impact the cytotoxic activity of these compounds [, , ].
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